1,1,1-Trifluoro-3-phenyl-3-(triphenyl-lambda~5~-phosphanylidene)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trifluoro-3-phenyl-3-(triphenyl-lambda~5~-phosphanylidene)propan-2-one is a compound that features a trifluoromethyl group, a phenyl group, and a triphenylphosphoranylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-3-phenyl-3-(triphenyl-lambda~5~-phosphanylidene)propan-2-one typically involves the reaction of 1,1,1-trifluoroacetone with triphenylphosphine in the presence of a base. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or tetrahydrofuran.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Base: Bases such as sodium hydride or potassium tert-butoxide are often used to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-3-phenyl-3-(triphenyl-lambda~5~-phosphanylidene)propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Conditions for substitution reactions may involve the use of nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
1,1,1-Trifluoro-3-phenyl-3-(triphenyl-lambda~5~-phosphanylidene)propan-2-one has several applications in scientific research:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: It may be used in studies involving enzyme inhibition or protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which 1,1,1-Trifluoro-3-phenyl-3-(triphenyl-lambda~5~-phosphanylidene)propan-2-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the triphenylphosphoranylidene group can participate in various chemical reactions. The specific pathways involved depend on the context of the research or application.
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-3-phenyl-2-propanone: A trifluoromethyl ketone with neuroprotective properties.
1,1,1-Trifluoro-2-phenyl-3-buten-2-ol: A compound used in proteomics research.
Properties
CAS No. |
82203-86-9 |
---|---|
Molecular Formula |
C27H20F3OP |
Molecular Weight |
448.4 g/mol |
IUPAC Name |
1,1,1-trifluoro-3-phenyl-3-(triphenyl-λ5-phosphanylidene)propan-2-one |
InChI |
InChI=1S/C27H20F3OP/c28-27(29,30)26(31)25(21-13-5-1-6-14-21)32(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H |
InChI Key |
SALDHAOWXNIZTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.